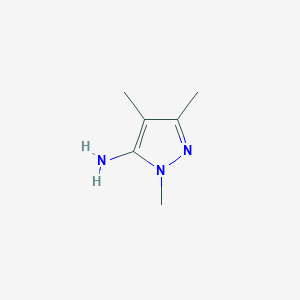
2,4,5-Trimethylpyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethylpyrazol-3-amine (TMPA) is a heterocyclic organic compound that contains a pyrazole ring and an amine group. It has a molecular formula of C6H11N3 and a molecular weight of 125.175 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including TMPA, has been a topic of interest in recent years . Pyrazole-containing compounds are versatile and have been used as synthetic intermediates in preparing relevant chemicals in various fields . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold .Molecular Structure Analysis
Pyrazole derivatives, including TMPA, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles, including TMPA, are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where pyrazoles take part .科学的研究の応用
Synthesis and Characterization
- Amine-functionalized colloidal silica, used in various applications and fundamental investigations, can be synthesized using methods involving base-catalyzed hydrolysis and surface decoration with amino groups, including those derived from aminopyrazoles. The surface density of amino groups is quantifiable, aiding in the characterization of these materials (Soto-Cantu et al., 2012).
Synthesis of Polyheterocyclic Compounds
- Aminopyrazoles, like 2,4,5-Trimethylpyrazol-3-amine, have been used in the synthesis of new polyheterocyclic compounds with various biological activities. These compounds exhibit interesting properties, including fluorescence and potential biological relevance (Agrebi, Karoui, & Allouche, 2021).
Antimicrobial Activities
- 2-Arylhydrazononitriles, related to aminopyrazoles, have been employed in the synthesis of a variety of heterocyclic substances, some of which show promising antimicrobial activities against different bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Functionalized BODIPY Derivatives
- The synthesis of water-soluble BODIPY derivatives, which are functionalized with aryl iodides and aromatic bromides, can involve the use of amine-functionalized compounds. These derivatives show potential as highly fluorescent probes in aqueous environments (Li, Han, Nguyen, & Burgess, 2008).
Antibacterial Activity in Novel Heterocyclic Scaffolds
- Multicomponent synthesis involving 3-aminopyrazol-5-ones, a class to which this compound belongs, has led to the discovery of novel heterocyclic scaffolds with notable antibacterial activities (Frolova et al., 2011).
Energetic Materials
- Aminopyrazoles are key in the preparation of high-performing energetic materials, demonstrating the versatility of these compounds in various applied chemistry fields (Klapötke, Piercey, & Stierstorfer, 2012).
Atmospheric Nucleation Studies
- Trimethylamine, closely related to this compound, has been studied for its effects on atmospheric nucleation involving sulfuric acid, highlighting the environmental implications of amines (Erupe, Viggiano, & Lee, 2010).
Tautomeric Forms and Antioxidant Activity
- The study of 4-acylpyrazolone Schiff bases, similar in structure to this compound, reveals insights into their tautomerism and antioxidant activity, useful in understanding their chemical behavior and potential applications (Orabi, 2018).
作用機序
将来の方向性
The synthesis of pyrazole derivatives, including TMPA, is an active area of research. Recent advances in green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives highlight the potential for future research directions . The integration of green methodologies in the synthesis of structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives is of great interest to the academic community as well as industry .
特性
IUPAC Name |
2,4,5-trimethylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNRZXTWCRTHPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

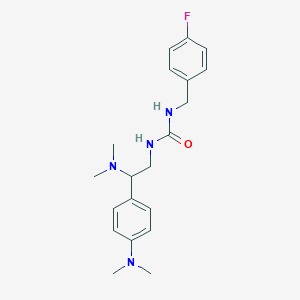
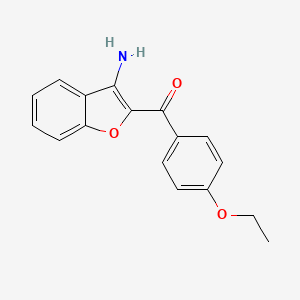
methanone](/img/structure/B2475500.png)
![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)

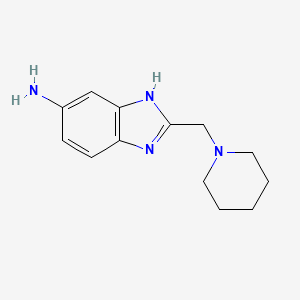
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)
![1-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2475515.png)
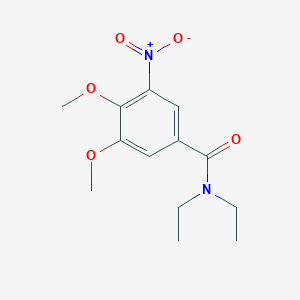
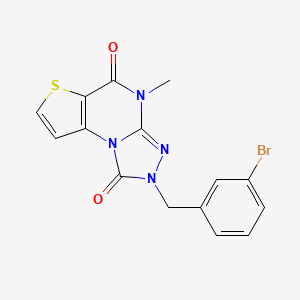


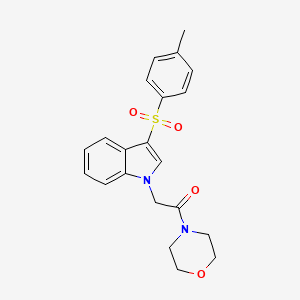
![N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2475521.png)